2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile
Overview
Description
2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile: is an organic compound with the molecular formula C10H9ClFNO and a molecular weight of 213.64 g/mol . It is a white crystalline solid that belongs to the class of phenylacetonitriles . This compound is used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile typically involves the reaction of 3-chloro-4-ethoxy-5-fluorobenzaldehyde with a suitable nitrile source under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the acetonitrile derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines or other reduced products.
Scientific Research Applications
2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile is used in various scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Agrochemicals: The compound is used in the development of agrochemical products such as herbicides and pesticides.
Materials Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Environmental Research: The compound is studied for its potential impact on the environment and its degradation pathways.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products . The specific molecular targets and pathways depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
- 3-Chloro-5-fluorophenylacetonitrile
- 4-Ethoxy-3-fluorophenylacetonitrile
- 3-Chloro-4-ethoxyphenylacetonitrile
Comparison: 2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and properties . The ethoxy group further adds to its uniqueness by providing additional sites for chemical modification . Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
2-(3-chloro-4-ethoxy-5-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGCFDLLYOKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250472 | |
Record name | 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-94-7 | |
Record name | 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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